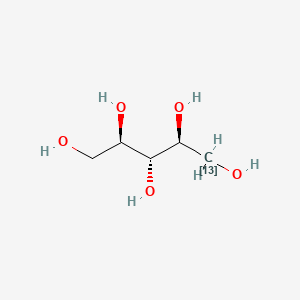

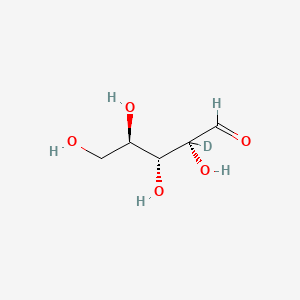

D-Ribose-d-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Ribose-d-1 is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells. It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units. This compound is found in abundance in various living organisms, including plants, animals, and microorganisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

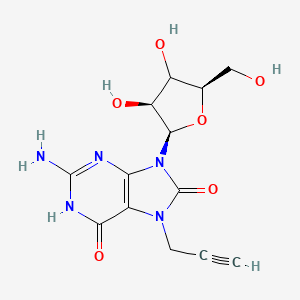

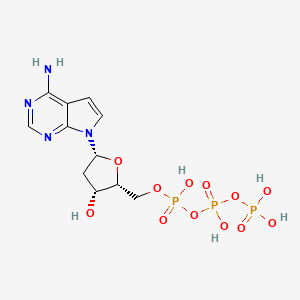

A simple and efficient method for the preparation of α-D-ribose 1-phosphate and 2-deoxy-α-D-ribose 1-phosphate, key intermediates in nucleoside metabolism and important starting compounds for the enzymatic synthesis of various modified nucleosides, has been proposed. It consists of near-irreversible enzymatic phosphorolysis of readily prepared hydroiodide salts of 7-methylguanosine and 7-methyl-2-deoxyguanosine, respectively, in the presence of purine nucleoside phosphorylase .

Industrial Production Methods

Microbial production of D-Ribose involves the use of various microorganisms, such as Bacillus species, which can produce D-Ribose through the pentose phosphate pathway. This method is advantageous due to its high yield and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

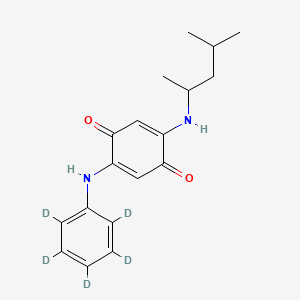

D-Ribose-d-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: D-Ribose can be oxidized to ribonic acid using oxidizing agents such as nitric acid.

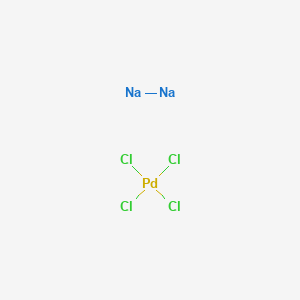

Reduction: Reduction of D-Ribose can be achieved using reducing agents like sodium borohydride to produce ribitol.

Major Products Formed

Oxidation: Ribonic acid

Reduction: Ribitol

Substitution: Acetylated derivatives of D-Ribose

Applications De Recherche Scientifique

D-Ribose-d-1 has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various nucleosides and nucleotides.

Biology: Plays a crucial role in the synthesis of RNA and DNA, making it essential for genetic research.

Medicine: D-Ribose supplementation has been shown to improve energy levels in patients with chronic fatigue syndrome and fibromyalgia. .

Mécanisme D'action

D-Ribose-d-1 exerts its effects primarily through its role in the pentose phosphate pathway. It is phosphorylated to yield ribose-5-phosphate, which contributes to adenosine triphosphate production and nucleotide synthesis. This pathway is crucial for maintaining cellular energy levels and supporting various metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Deoxyribose: A structural analog of D-Ribose, essential for DNA synthesis.

Arabinose: Another pentose sugar, similar in structure but with different functional properties.

Xylose: A pentose sugar found in plant cell walls.

Uniqueness of D-Ribose-d-1

This compound stands out due to its specific role in the synthesis of adenosine triphosphate, making it a valuable compound in the field of nutrition and supplements. Its ability to enhance energy levels and improve athletic performance further highlights its uniqueness .

Propriétés

Formule moléculaire |

C5H10O5 |

|---|---|

Poids moléculaire |

151.14 g/mol |

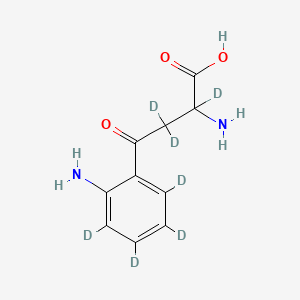

Nom IUPAC |

(2R,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D |

Clé InChI |

PYMYPHUHKUWMLA-YDRXQUNVSA-N |

SMILES isomérique |

[2H][C@](C=O)([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C(C(C(C(C=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)